molecular formula C21H18N4O4 B2615589 3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2188279-30-1

3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2615589
CAS RN: 2188279-30-1
M. Wt: 390.399
InChI Key: QXUFIPYQCVGTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study demonstrated that derivatives of quinazoline-2,4-diones, including those with cyclopropyl and methoxyphenyl groups, exhibit potent antimicrobial activity. These compounds were synthesized and evaluated against gyrase mutants and wild-type strains of Escherichia coli, showcasing their capability to combat antibiotic resistance through specific molecular interactions with bacterial DNA gyrase, a critical enzyme for bacterial DNA replication (German et al., 2008).

Anticancer Potential

Quinazolinone derivatives have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study revealed that these compounds, with specific structural modifications such as the addition of the methoxyphenyl group, exhibited significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018).

Cardiovascular Research

In cardiovascular research, quinazoline derivatives have been explored for their inhibitory effects on cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, a key enzyme in the regulation of vascular tone. These studies found that specific substitutions, such as the methoxy group, significantly enhance the inhibitory activity, leading to vasodilation and potential applications in treating cardiovascular diseases (Takase et al., 1994).

Herbicidal Activity

Research on quinazoline-2,4-diones has also extended into the agricultural sector, where derivatives containing the cyclopropyl and methoxyphenyl groups have been synthesized and evaluated for their herbicidal activity. These compounds were found to be effective against a broad spectrum of weeds, offering a new approach to herbicide development (Wang et al., 2014).

Neuropharmacology

In the field of neuropharmacology, quinazolinone derivatives have been investigated for their interactions with the GABAA/benzodiazepine receptor, showing a range of activities from antagonist to full agonist. This research highlights the potential of these compounds in developing new treatments for disorders related to the central nervous system (Tenbrink et al., 1994).

properties

IUPAC Name

3-cyclopropyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-28-15-10-6-13(7-11-15)19-22-18(29-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)14-8-9-14/h2-7,10-11,14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFIPYQCVGTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.